![molecular formula C11H10ClN5O B1433603 2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine CAS No. 1133758-66-3](/img/structure/B1433603.png)
2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine
Vue d'ensemble
Description
2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a chloro group and a 5-methylfuran-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine core, which is then functionalized with the desired substituents.
Furan Substitution: The 5-methylfuran-2-ylmethyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the purine derivative with a suitable furan derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Applications De Recherche Scientifique
2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA/RNA: Interfering with the replication and transcription of genetic material.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine can be compared with other similar compounds, such as:
2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide: A structurally related compound with similar chemical properties.
2-chloro-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]acetamide: Another related compound with a different substituent on the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O/c1-6-2-3-7(18-6)4-13-9-8-10(15-5-14-8)17-11(12)16-9/h2-3,5H,4H2,1H3,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAUGIZWACETCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2=NC(=NC3=C2NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


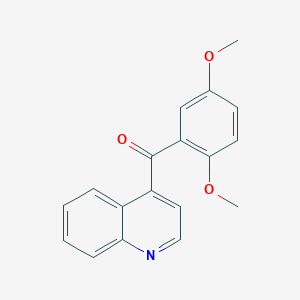
![ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B1433522.png)
![5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1433527.png)
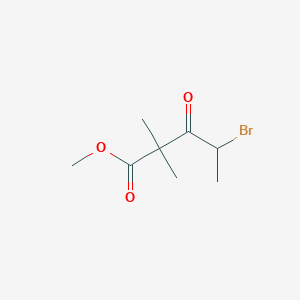
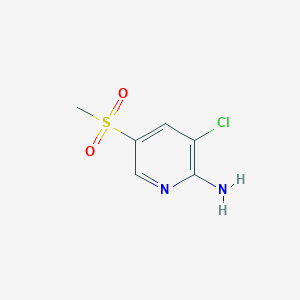
![3-cyclopropyl-5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1433531.png)
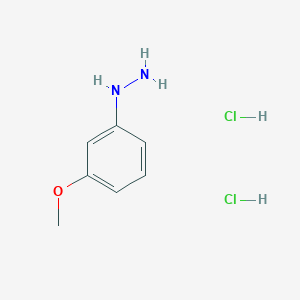
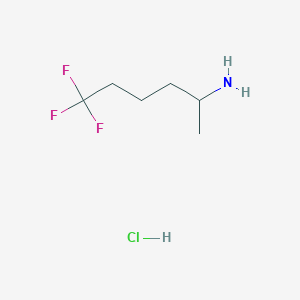
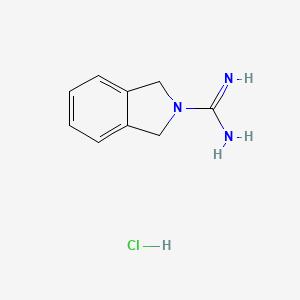
![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433536.png)
![[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1433537.png)
![[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433538.png)
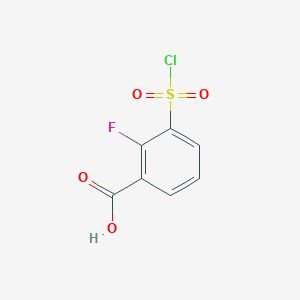
![4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1433540.png)
